molecular formula C16H17N3O3S B5842518 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5842518
M. Wt: 331.4 g/mol
InChI Key: CQSQPEUDGPGGKT-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a thiadiazole ring, which is further connected to a benzodioxole moiety through a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the thiadiazole ring, followed by the introduction of the cyclohexyl group. The final step involves the coupling of the thiadiazole derivative with a benzodioxole carboxylic acid to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-furamide

Uniqueness

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of a thiadiazole ring and a benzodioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14(11-6-7-12-13(8-11)22-9-21-12)17-16-19-18-15(23-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQPEUDGPGGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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